2-Methyl-Celecoxib

Description

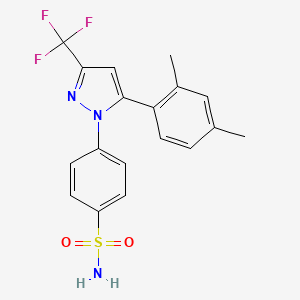

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(2,4-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2S/c1-11-3-8-15(12(2)9-11)16-10-17(18(19,20)21)23-24(16)13-4-6-14(7-5-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMHSMOZNZFYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170570-09-9 | |

| Record name | 2-Methyl celecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170570099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL CELECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU7XND9V2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Medicinal Chemistry of 2 Methyl Celecoxib and Analogues

Synthetic Pathways for 2-Methyl-Celecoxib Elucidation

The synthesis of celecoxib (B62257) and its analogues typically relies on the robust Knorr pyrazole (B372694) synthesis, a well-established method for constructing pyrazole rings. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative mdpi.comresearchgate.netzenodo.orgresearchgate.netup.ac.za.

For the synthesis of celecoxib itself, the common route involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177) with 4-sulfonamidophenylhydrazine hydrochloride mdpi.comresearchgate.netzenodo.orgresearchgate.netup.ac.za. The 1,3-dicarbonyl precursor is typically prepared via a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate (B77799) in the presence of a base researchgate.netup.ac.zagoogle.com.

To synthesize this compound (4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide), the analogous approach would involve using 2,4-dimethylacetophenone as the starting material for the Claisen condensation. This would yield 4,4,4-trifluoro-1-(2,4-dimethylphenyl)butane-1,3-dione, which would then undergo cyclocondensation with 4-sulfonamidophenylhydrazine hydrochloride to form the target pyrazole derivative ontosight.aibiosynth.comcymitquimica.com.

Table 1: Key Synthetic Approaches for Celecoxib and Related Analogues

| Compound/Analogue Type | Key Starting Materials/Precursors | Reaction Type | Key Intermediate | Product | Key References |

| Celecoxib | 4-methylacetophenone, Ethyl trifluoroacetate, 4-sulfonamidophenylhydrazine hydrochloride | Claisen condensation, Knorr pyrazole synthesis | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | Celecoxib | mdpi.comresearchgate.netzenodo.orgresearchgate.netup.ac.za |

| This compound | 2,4-dimethylacetophenone, Ethyl trifluoroacetate, 4-sulfonamidophenylhydrazine hydrochloride | Claisen condensation, Knorr pyrazole synthesis | 4,4,4-trifluoro-1-(2,4-dimethylphenyl)butane-1,3-dione | This compound | ontosight.aibiosynth.comcymitquimica.com (structure/identity); mdpi.comresearchgate.netzenodo.orgup.ac.zagoogle.com (general method) |

| Celecoxib Analogues (Pyrazole Diversification) | Various substituted hydrazines/dicarbonyls | Knorr pyrazole synthesis, Cycloaddition | Varied pyrazole precursors | Pyrazoline derivatives, other substituted pyrazoles | nih.govmdpi.combeilstein-journals.org |

| Celecoxib Analogues (Phenyl Diversification) | Various substituted acetophenones/dicarbonyls | Knorr pyrazole synthesis | Varied phenyl-substituted dicarbonyls | 2-Methylphenyl, 2,5-dimethylphenyl substituted analogues | cymitquimica.comallmpus.comresearchgate.net |

| Celecoxib Analogues (Sulfonamide/other Pharmacophore Replacement) | Varied precursors | Bioisosteric replacement, Functional group modification | N/A | Azido (B1232118) bioisosteres, difluoromethyl-1,2-dihydropyrid-2-one derivatives | capes.gov.bracs.orgauctoresonline.orgacs.orgnih.gov |

Other synthetic strategies explored for pyrazole derivatives include regiocontrolled syntheses using trichloromethyl enones acs.org and various cyclocondensation reactions with α,β-unsaturated carbonyl compounds and hydrazines mdpi.combeilstein-journals.org.

Strategic Design of this compound Analogues

Medicinal chemistry efforts focus on modifying the celecoxib structure to fine-tune its pharmacological profile. These modifications target specific parts of the molecule to explore SAR, aiming for improved efficacy, selectivity, or reduced off-target effects.

Pyrazole Moiety Modifications: The pyrazole ring, while central to the COX-2 inhibitory activity, can also be modified. One approach involves altering the saturation of the pyrazole ring, for instance, by converting it to a Δ2-pyrazoline scaffold, which has been explored for its impact on PDE5 inhibition nih.gov. Furthermore, researchers have investigated replacing the entire phenyl ring at the 5-position of the pyrazole with different heterocyclic systems or incorporating novel pharmacophores, such as the N-difluoromethyl-1,2-dihydropyrid-2-one moiety, to achieve dual COX-2/5-LOX inhibition acs.orgnih.gov.

Optimization and Scalability Considerations in Compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction conditions, work-up procedures, and purification methods to ensure high yields, purity, and cost-effectiveness. For celecoxib, significant efforts have been directed towards improving its synthesis, including the application of flow chemistry techniques researchgate.netup.ac.za.

The Knorr pyrazole synthesis for celecoxib, originally requiring 10-20 hours for the Claisen condensation step, has been optimized to reduce reaction times and improve yields through careful selection of solvents and catalysts mdpi.comresearchgate.netup.ac.zadigitellinc.com. Solvents such as methanol (B129727), ethanol, and mixtures of water with ethyl acetate (B1210297) have been found to enhance reaction rates and product yields, with methanol and water/ethyl acetate yielding up to 96-98% for celecoxib mdpi.comresearchgate.netdigitellinc.com.

The translation of these optimized batch processes to continuous flow systems has demonstrated further advantages, including greatly shortened reaction times (e.g., from 20 hours to approximately 1 hour) and reduced chemical exposure, while maintaining high yields (90-96%) researchgate.netup.ac.za. These advancements in process chemistry are crucial for the scalable and efficient production of celecoxib and can serve as a blueprint for the synthesis of its analogues, including this compound, ensuring their availability for further research and potential therapeutic applications.

Table 2: Optimization and Scalability of Celecoxib Synthesis

| Process Type | Solvent(s) | Catalyst | Yield (%) | Reaction Time (Approx.) | Key Features | References |

| Batch (Optimized) | Toluene, Ethanol, Water/Ethyl Acetate | None or Acid/Base | 90-98 | ~20 hours (original) | Improved work-up/purification, solvent optimization | mdpi.comresearchgate.netup.ac.zadigitellinc.com |

| Continuous Flow | Toluene, Ethanol | None or Acid/Base | 90-96 | ~1 hour (residence time) | Shortened reaction times, reduced chemical exposure, continuous operation | researchgate.netup.ac.za |

Compound List

this compound (4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide)

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

4,4,4-trifluoro-1-(2,4-dimethylphenyl)butane-1,3-dione

4-sulfonamidophenylhydrazine hydrochloride

Celecoxib ortho isomer

Celecoxib meta isomer

CELECOXIB 2-METHYL ANALOG (4-[5-(2-Methylphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide)

2,5-dimethylcelecoxib (4-(5-(2,5-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide)

Azido analogue of Celecoxib

Pyrazoline derivatives

N-difluoromethyl-1,2-dihydropyrid-2-one substituted pyrazoles

Molecular and Cellular Mechanisms of Action

Cyclooxygenase (COX) Isoform Interaction Profile

The primary pharmacological action of Celecoxib (B62257) is the selective inhibition of the COX-2 enzyme. However, the structural alteration in 2-Methyl-Celecoxib profoundly impacts its interaction with the COX isoforms.

Celecoxib is a potent and selective inhibitor of COX-2, with reported IC50 values in the nanomolar range, while exhibiting significantly lower potency against the COX-1 isoform. In contrast, this compound is considered a COX-2 inactive analog. This lack of COX-2 inhibitory function is a defining characteristic of this compound.

Studies have demonstrated that the addition of a second methyl group to the phenyl ring of Celecoxib abrogates its COX-2 inhibitory activity, with a reported IC50 value greater than 100 μM. While Celecoxib shows a clear preference for COX-2 over COX-1, with a selectivity ratio (IC50 COX-1 / IC50 COX-2) that underscores its selective nature, the corresponding detailed kinetic data for this compound's effect on COX-1 is not extensively documented in the available scientific literature. This makes a direct comparative calculation of its selectivity index challenging.

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | 15 μM | 40 nM | ~375 |

| This compound | Data not available | > 100 μM | Data not available |

The interaction of Celecoxib with COX-2 is characterized by a time-dependent inhibition, which is both rapid and slowly reversible. This binding is highly specific and saturable. In contrast, its binding to COX-1 is described as classic competitive kinetics. nih.gov

COX-Independent Molecular Targets and Signaling Pathways

Emerging evidence indicates that both Celecoxib and this compound exert significant biological effects through mechanisms independent of COX-2 inhibition. These off-target effects are a crucial aspect of their pharmacological profiles.

Both Celecoxib and its analog, this compound, have been shown to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, a key regulator of intracellular calcium homeostasis. In vitro assays have revealed that while Celecoxib is a more potent inhibitor of the Ca2+-ATPase activity of SERCA, this compound exhibits a higher potency in inhibiting ATP-dependent Ca2+ transport. Furthermore, this compound has been observed to induce a greater degree of uncoupling of Ca2+ transport from ATP hydrolysis. This disruption of calcium homeostasis is considered a significant contributor to the cytotoxic and anti-proliferative effects of these compounds.

A pivotal COX-independent mechanism for both Celecoxib and this compound involves the modulation of the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway. Both compounds have been demonstrated to inhibit PDK-1, a key upstream regulator of the pro-survival kinase Akt. Notably, their inhibitory potency against PDK-1 is comparable, with IC50 values in the micromolar range. This inhibition of the PDK1/Akt pathway is a critical component of their anti-tumor and pro-apoptotic activities.

| Compound | PDK-1 IC50 |

|---|---|

| Celecoxib | ~48 μM |

| This compound | ~38 μM |

Celecoxib is a potent inhibitor of several isoforms of carbonic anhydrase (CA), a family of zinc metalloenzymes. amegroups.cnnih.govnih.govacs.orggoogle.com This inhibitory activity is attributed to the unsubstituted arylsulfonamide moiety present in the Celecoxib molecule, a common feature of many CA inhibitors. amegroups.cnnih.govnih.govacs.orggoogle.com The interaction involves the binding of the sulfonamide group to the catalytic zinc ion within the active site of the CA enzyme. nih.gov Celecoxib has demonstrated nanomolar affinity for various CA isoforms, including CA I, II, IV, and IX. nih.gov

This compound, being a close structural analog of Celecoxib, also possesses a sulfonamide group. However, comprehensive studies detailing its interaction profile and inhibitory potency against various carbonic anhydrase isoforms are not extensively available in the current scientific literature. Therefore, a direct comparative analysis of the CA isoform interaction between Celecoxib and this compound cannot be definitively made at this time.

Endoplasmic Reticulum (ER) Stress Induction

2,5-dimethyl-celecoxib (DMC) has been identified as an inducer of endoplasmic reticulum (ER) stress, a condition of cellular distress caused by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov This activity is considered one of the compound's key anti-tumor mechanisms. nih.gov In studies on human leukemia cells, treatment with DMC was found to induce ER stress, which was associated with a decrease in the expression of the protein GRP78. consensus.app GRP78, also known as BiP, is a master regulator chaperone within the ER, and its downregulation is a significant indicator of severe and unresolved ER stress.

The induction of ER stress by DMC is a mechanism it shares with its parent compound, celecoxib, although DMC is sometimes found to be more potent. mdpi.com The process involves triggering the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis. However, under prolonged or overwhelming stress induced by compounds like DMC, these pathways can instead switch to promoting apoptosis, or programmed cell death. consensus.app This pro-apoptotic signaling is a critical component of DMC's anti-cancer effects. nih.gov

Matrix Metalloproteinase (MMP) Inhibition (MMP-2/9)

The direct inhibitory effect of 2,5-dimethyl-celecoxib on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 (also known as gelatinases), is not extensively detailed in the available scientific literature. These enzymes are crucial for the degradation of the extracellular matrix and play a significant role in cancer cell invasion and metastasis. mdpi.com

However, studies on the parent compound, celecoxib, have demonstrated a clear modulatory effect on these enzymes. In human osteosarcoma MG-63 cells, celecoxib treatment led to a marked downregulation in the expression of both MMP-2 and MMP-9. nih.gov This inhibition of MMPs is considered a potential mechanism for the anti-cancer effects of celecoxib, as it can interfere with the local tumor microenvironment and the metastatic cascade. nih.gov While DMC mimics many of celecoxib's COX-2-independent anti-tumor activities, further research is required to definitively establish its role as a direct inhibitor of MMP-2 and MMP-9.

Cellular Effects in In Vitro Systems

Mechanisms of Apoptosis Induction

2,5-dimethyl-celecoxib (DMC) induces apoptosis in various cancer cell lines through the modulation of key regulatory proteins in the intrinsic cell death pathway. consensus.appproquest.com Its mechanism involves a multi-faceted attack on cellular survival machinery, targeting members of the B-cell lymphoma 2 (Bcl-2) and Inhibitor of Apoptosis (IAP) families, leading to the activation of executioner caspases.

Bcl-2 Family Modulation: DMC influences the balance of pro- and anti-apoptotic proteins within the Bcl-2 family. In gastric cancer models, both DMC and celecoxib have been shown to induce apoptosis through a mitochondrial-mediated pathway that involves preventing the formation of the protective Bax-Bcl-2 complex. nih.gov This disruption leads to mitochondrial membrane permeabilization, a critical step in initiating apoptosis. nih.gov In nasopharyngeal carcinoma cells, DMC treatment has been observed to alter the expression levels of pro-apoptotic Bax and anti-apoptotic Bcl-2. nih.gov However, the dependency on this pathway can be cell-type specific, as studies in primary chronic lymphocytic leukemia cells suggest that DMC-induced apoptosis can occur independently of Bcl-2. mdpi.com

Survivin Downregulation: A consistent finding across multiple studies is the ability of DMC to downregulate survivin, a key member of the IAP family that plays a dual role in inhibiting apoptosis and regulating cell division. nih.govconsensus.app In leukemia cells, the induction of cell death by DMC is associated with a marked downregulation of survivin protein expression. consensus.app This reduction in survivin levels lowers the threshold for apoptosis activation, making cancer cells more susceptible to programmed cell death.

Caspase-3 Activation: The culmination of DMC's pro-apoptotic signaling is the activation of effector caspases, such as caspase-3. In human glioblastoma cells, treatment with DMC leads to a significant increase in cleaved caspase-3 and the subsequent cleavage of its substrate, PARP-1 (Poly (ADP-ribose) polymerase-1). proquest.comconsensus.app The cleavage and activation of caspase-3 is a point of no return in the apoptotic process, leading to the systematic dismantling of the cell.

| Cell Line Type | Effect on Bcl-2 Family | Effect on Survivin | Effect on Caspase-3 | Reference |

|---|---|---|---|---|

| Glioblastoma (LN229, A172, etc.) | Not Specified | Not Specified | Increased cleaved caspase-3 | proquest.comconsensus.app |

| Leukemia (U937, Jurkat, etc.) | Downregulation of Mcl-1 | Downregulation | Not Specified | consensus.app |

| Nasopharyngeal Carcinoma (CNE-2) | Modulation of Bax/Bcl-2 | Downregulation | Not Specified | nih.gov |

| Gastric Cancer | Prevents Bax-Bcl-2 complex formation | Not Specified | Not Specified | nih.gov |

The specific role of the p53 tumor suppressor pathway in the cellular effects of 2,5-dimethyl-celecoxib has not been fully elucidated in the reviewed literature. The p53 protein is a critical regulator of cellular stress responses, capable of inducing cell cycle arrest, senescence, or apoptosis.

While direct evidence linking DMC to p53 modulation is limited, extensive research on its parent compound, celecoxib, has established a clear connection. Celecoxib has been shown to modulate p53 expression and activity in a time- and dose-dependent manner in various cancer cells. nih.gov In some contexts, celecoxib facilitates the nuclear localization of active p53, enhancing its function as a transcription factor. researchgate.net This suggests that one of the anti-cancer mechanisms of celecoxib may involve the protection or enhancement of p53 function. researchgate.net Given that DMC often operates through similar COX-2-independent pathways as celecoxib, a potential role for p53 in its mechanism of action is plausible, but requires direct experimental confirmation.

Cell Cycle Progression Regulation and Arrest Phases (G1, G2/M)

2,5-dimethyl-celecoxib (DMC) effectively halts the proliferation of cancer cells by interfering with the cell cycle machinery, leading to arrest at key checkpoints. mdpi.comproquest.com The specific phase of arrest can vary depending on the cell type and treatment conditions.

G1 Phase Arrest: A prominent effect of DMC is the induction of cell cycle arrest at the G1/S transition. consensus.app In human leukemia cell lines, this arrest is associated with significant changes in the expression of key G1 regulatory proteins. DMC treatment leads to the downregulation of c-Myc and Cyclin D1, two proteins essential for progression through the G1 phase. consensus.app Concurrently, DMC causes an upregulation of the cyclin-dependent kinase inhibitor p27Kip1. consensus.appmdpi.com In glioblastoma cells, DMC-induced cell cycle arrest is also accompanied by an increase in a related inhibitor, p21. proquest.comconsensus.appresearchgate.net The accumulation of p21 and p27 effectively blocks the activity of cyclin-CDK complexes that are necessary to phosphorylate the retinoblastoma protein (Rb) and initiate DNA synthesis, thus preventing entry into the S phase.

G2/M Phase Regulation: In addition to G1 arrest, DMC has been observed to affect mitotic progression. consensus.app In Burkitt's lymphoma cells, DMC was found to impair cell cycle progression through the downregulation of cyclin A and cyclin B, which are critical for the G2 and M phases, respectively. mdpi.com Studies in leukemia cells at shorter time points also revealed an alteration of mitotic progression, which was linked to the downregulation of survivin. consensus.app Since survivin is a key component of the chromosomal passenger complex, its reduction can lead to defects in mitosis and potentially trigger cell death.

| Cell Line Type | Phase of Arrest | Key Molecular Changes | Reference |

|---|---|---|---|

| Leukemia (U937) | G1/S Transition, Mitotic Alteration | ↓ c-Myc, ↓ Cyclin D1, ↑ p27 | consensus.app |

| Glioblastoma (LN229, U87MG, etc.) | Cell Cycle Arrest (phase not specified) | ↑ p21 | proquest.comconsensus.appresearchgate.net |

| Burkitt's Lymphoma | Progression Impairment | ↓ Cyclin A, ↓ Cyclin B, ↑ p27Kip1 | mdpi.com |

Anti-angiogenic Effects in Cellular Contexts

Information not available.

Immunomodulatory Responses and Inflammatory Marker Modulation

Information not available.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Critical Structural Motifs for Biological Efficacy

The foundational structure of celecoxib (B62257), a 1,5-diarylpyrazole derivative, has been instrumental in defining the pharmacophore for selective COX-2 inhibition medchemexpress.comjst.go.jprsc.org. Key structural elements contributing to its biological efficacy include:

Pyrazole (B372694) Ring: This heterocyclic core serves as a central scaffold, orienting the other functional groups for optimal interaction with the COX-2 active site jst.go.jprsc.orgmdpi.com.

Sulfonamide Group: The para-substituted sulfonamide (–SO₂NH₂) or methanesulfonyl (–SO₂Me) group is vital for selective COX-2 inhibition. It is known to engage in hydrogen bonding with key residues such as Leu338, Ser339, Arg499, and Arg513 in the COX-2 active site, and participate in π–π interactions, contributing significantly to selectivity rsc.orgmdpi.com.

Trifluoromethyl Group: Positioned at the 3-position of the pyrazole ring, the trifluoromethyl (–CF₃) group enhances the compound's lipophilicity, which can influence pharmacokinetic properties and binding affinity. It also contributes to steric interactions within the enzyme's active site jst.go.jpresearchgate.net.

Aryl Rings: The two aryl rings, particularly the phenyl ring attached to the sulfonamide and the substituted phenyl ring attached to the pyrazole, are crucial for fitting into the hydrophobic channels of the COX enzymes researchgate.netrsc.org.

Impact of Methyl Group Substitutions on Target Selectivity and Potency

The introduction of methyl groups onto the celecoxib scaffold has been explored to modulate its pharmacological profile. "4-Desmethyl-2-methyl celecoxib" (also referred to as 2-Methyl-Celecoxib in some contexts) has been identified as an orally active and selective COX-2 inhibitor, exhibiting a COX-2 IC₅₀ value of 0.069 μM medchemexpress.commedchemexpress.com. The presence of a methyl group on the phenyl ring, specifically at the 2-position of the phenyl substituent attached to the pyrazole, can influence interactions with biological targets by altering the aromatic character and steric profile of the molecule researchgate.net.

While celecoxib itself features a 4-methylphenyl (p-tolyl) group, studies on related analogues suggest that methyl substitutions on the aryl rings can impact activity and selectivity researchgate.netmedchemexpress.comjst.go.jp. For instance, electron-donating groups, including methyl, on the phenyl rings have been observed to affect inhibitory potency in some series of compounds nih.gov. However, the precise effect of a 2-methylphenyl substitution compared to the 4-methylphenyl group of celecoxib on selectivity and potency requires specific comparative data, which is not extensively detailed in the provided literature for this exact substitution pattern.

Table 1: Comparative COX-2 Inhibition Data

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 0.046–0.07 | 14.5–21.6 | 308–315 | medchemexpress.commedchemexpress.comekb.eg |

| 4-Desmethyl-2-methyl celecoxib | 0.069 | Not specified | Not specified | medchemexpress.commedchemexpress.com |

Influence of Other Functional Group Modifications on Pharmacological Activity

Beyond methyl substitutions, various modifications to the celecoxib scaffold have been investigated to optimize its pharmacological properties:

Sulfonamide/Methanesulfonyl Group Modifications: Replacing the sulfonamide moiety with bioisosteres such as methyl ester or azido (B1232118) groups has been explored, with some analogues showing potent and selective COX-2 inhibition mdpi.comresearchgate.net. The substitution of the p-SO₂NH₂ group with a p-SO₂Me group has also yielded potent and selective COX-2 inhibitors medchemexpress.com.

Phenyl Ring Substitutions: Modifications on the phenyl rings have yielded significant SAR insights. For example, replacing the phenylsulfonamide moiety with a salicylic (B10762653) acid group resulted in improved COX-1 selectivity jst.go.jp. Electron-withdrawing groups, particularly in the meta position of the phenyl ring, have generally been found to enhance COX-2 inhibitory activity and selectivity rsc.org. Conversely, some studies indicated that electron-donating groups like methoxy (B1213986) or methyl on aryl rings might lead to reduced inhibition in certain series nih.gov.

Scaffold Modifications: The incorporation of other heterocyclic systems, such as triazole, isoxazole, or tetrazole rings, in place of or in conjunction with the pyrazole core, has also been investigated, with some derivatives demonstrating COX-2 inhibitory activity comparable to celecoxib mdpi.com.

Computational Chemistry and Molecular Docking Analysis

Computational methods, including molecular docking and in silico modeling, are indispensable tools for understanding ligand-protein interactions and guiding the design of new drug candidates.

Molecular docking studies have been extensively employed to elucidate the binding modes of celecoxib and its analogues within the active sites of COX-1 and COX-2 enzymes. These studies reveal that celecoxib typically binds to the COX-2 active site by forming hydrogen bonds with residues such as Leu338, Ser339, Gln178, and Arg499 mdpi.com. The sulfonamide moiety plays a critical role in selectivity by interacting with residues like Arg513 and Phe518, which differ between COX-1 and COX-2 researchgate.netmdpi.com. The presence of Val523 in COX-2, compared to Ile523 in COX-1, creates a slightly larger binding pocket that accommodates celecoxib's structure more favorably, contributing to its selectivity researchgate.netpnas.org. Computational analyses have also shown that fluorine substituents can enhance binding affinity through van der Waals contacts mdpi.com. Studies on various celecoxib analogues have highlighted the importance of aryl ring substitutions and their electronic properties in determining binding affinity and selectivity rsc.orgnih.gov.

Table 2: Key Structural Features and SAR Insights

| Structural Motif/Modification | Impact on Activity/Selectivity | Target Interaction | Reference |

| Pyrazole Ring | Core scaffold, orienting functional groups | Contributes to overall binding geometry | jst.go.jprsc.orgmdpi.com |

| Sulfonamide (–SO₂NH₂) | Crucial for COX-2 selectivity and potency | Hydrogen bonding with Leu338, Ser339, Arg499, Arg513; π–π interactions | rsc.orgmdpi.com |

| Trifluoromethyl (–CF₃) | Enhances lipophilicity, affects pharmacokinetics and binding | Steric and hydrophobic interactions within the active site | jst.go.jpresearchgate.net |

| Phenyl Rings | Fit into hydrophobic channels, interact with active site residues | Hydrophobic interactions with residues like Tyr341, Val509, Phe518; accommodate sulfonamide moiety | researchgate.netresearchgate.netrsc.org |

| 2-Methylphenyl Substitution | May influence target interactions, potentially modulating activity | Alters aromatic character and steric profile; specific impact requires further investigation | researchgate.net |

| Electron-Withdrawing Groups | Generally favor COX-2 inhibition and selectivity (e.g., meta-F) | Modulate electronic distribution and interactions within the active site | rsc.org |

Computational approaches are instrumental in the rational design of novel COX-2 inhibitors. By employing molecular docking and other in silico techniques, researchers can predict the binding affinity and potential activity of newly synthesized compounds or virtual libraries. These methods have been used to design analogues with improved metabolic stability and to explore structure-activity relationships, thereby accelerating the drug discovery process pnas.org. For instance, docking studies have helped identify key interactions and guide modifications aimed at enhancing potency and selectivity, as seen in the development of various celecoxib derivatives targeting COX-2 researchgate.netmdpi.compnas.org.

Compound List

Celecoxib

this compound (often referring to 4-Desmethyl-2-methyl celecoxib)

4-Desmethyl-2-methyl celecoxib

Indomethacin

Rofecoxib

Valdecoxib

Etoricoxib

SC-558

CCY-5

Preclinical Pharmacological Investigations in Non Human Models

Anti-tumor Efficacy in Xenograft and Genetically Engineered Models

Preclinical studies using various non-human models have demonstrated that 2-Methyl-Celecoxib possesses potent anti-tumor activity, often comparable or superior to its parent compound, Celecoxib (B62257). tandfonline.comaacrjournals.org These effects are achieved through multiple mechanisms targeting cell proliferation, survival signaling, and metastatic processes. aacrjournals.orgnih.gov

Suppression of Tumor Growth and Metastasis

In vivo studies have consistently shown that this compound effectively inhibits the growth of tumors in xenograft models. nih.govaacrjournals.org This suppression of tumor proliferation is linked to its ability to modulate key regulators of the cell cycle. Specifically, this compound has been observed to down-regulate the expression of cyclin A and cyclin B, essential proteins for cell cycle progression, leading to cell cycle arrest. nih.govnih.gov

Beyond inhibiting primary tumor growth, this compound has demonstrated potential in hindering metastatic processes. In models of breast cancer stem cells, the compound was found to block the epithelial-mesenchymal transition and reduce cell invasiveness. nih.gov The anti-neoplastic activity of this compound is also attributed to its ability to induce programmed cell death through both apoptosis and autophagy. nih.gov Mechanistic studies reveal that these effects are mediated by its influence on critical cell signaling pathways; it has been shown to block the MAP kinase and IL-3/JAK/STAT pathways and inhibit the expression of survivin, an anti-apoptotic protein. aacrjournals.org

Differential Effects Across Various Cancer Models (e.g., Lymphoma, Mesothelioma, Breast Cancer)

The anti-tumor efficacy of this compound has been evaluated across a range of cancer types in preclinical models, revealing broad potential.

Lymphoma: In xenograft models of Burkitt's lymphoma, this compound demonstrated potent anti-tumorigenic effects that were indistinguishable from those of Celecoxib. nih.govtandfonline.com It significantly reduced tumor growth in experimental animals, confirming that its anti-lymphoma activity is independent of COX-2 inhibition. nih.govtandfonline.com

Breast Cancer: Research has highlighted this compound's effectiveness against breast cancer, particularly in targeting breast cancer stem cells (BCSCs). In these models, it was shown to decrease BCSC viability and invasiveness by inhibiting oxidative phosphorylation, their main source of ATP. nih.gov Furthermore, in a mouse model of mammary carcinoma, this compound was found to enhance the efficacy of photodynamic therapy. nih.govmdpi.com

Other Cancers: The compound's efficacy extends to other cancer models. In preclinical studies on cervical cancer, this compound exhibited synergistic anti-proliferative effects when combined with conventional chemotherapy agents like cisplatin (B142131) and paclitaxel. plos.org It has also shown anticancer potency in both in vitro and in vivo models of nasopharyngeal carcinoma. nih.gov

Preclinical data regarding the efficacy of this compound in mesothelioma models is limited, as research has more commonly focused on the parent compound, Celecoxib. nih.gov

Table 1: Summary of this compound Anti-Tumor Activity in Preclinical Cancer Models

| Cancer Model | Observed Effects in Non-Human Models | Key Mechanisms | Reference |

|---|---|---|---|

| Burkitt's Lymphoma | Significantly reduced tumor growth in xenografts, mimicking Celecoxib's effect. | Down-regulation of cyclin A and cyclin B; cell cycle inhibition. | nih.govtandfonline.com |

| Breast Cancer | Decreased viability and invasiveness of breast cancer stem cells; enhanced photodynamic therapy. | Inhibition of oxidative phosphorylation; down-regulation of Survivin. | nih.govmdpi.com |

| Cervix Cancer | Synergistically inhibited cancer cell proliferation when combined with cisplatin or paclitaxel. | Inhibition of energy metabolism (oxidative phosphorylation and glycolysis). | plos.org |

| Nasopharyngeal Carcinoma | Demonstrated anticancer potency in vitro and in vivo. | Induction of apoptosis and autophagy. | nih.gov |

| Intestinal Tumors | Reduced the number of intestinal tumors in Mutyh-/- mice. | Down-regulation of TCF7L2, cyclin-D1, and survivin. | mdpi.com |

Anti-inflammatory Efficacy in Animal Models

This compound was specifically designed as a close structural analog of Celecoxib that lacks the ability to inhibit the COX-2 enzyme. nih.govtandfonline.com Since COX-2 inhibition is the primary mechanism responsible for the anti-inflammatory effects of Celecoxib and other nonsteroidal anti-inflammatory drugs (NSAIDs), this compound is not expected to possess significant anti-inflammatory activity. aacrjournals.org

Evaluation in Carrageenan-Induced Edema Models

The carrageenan-induced paw edema model is a standard and widely used preclinical test for evaluating the acute anti-inflammatory activity of compounds. nih.govresearchgate.net However, dedicated studies evaluating the efficacy of this compound in this specific model are not prominent in the scientific literature. The focus of its development and investigation has been on elucidating its COX-2-independent anti-cancer mechanisms.

Comparative Anti-inflammatory Potency with Reference Compounds

Given that this compound was developed to be inactive against COX-2, comparative preclinical studies of its anti-inflammatory potency against reference compounds like Celecoxib or other NSAIDs have not been a primary area of research. nih.gov The compound serves principally as a research tool to differentiate the anti-tumor effects of Celecoxib that are not dependent on prostaglandin (B15479496) synthesis inhibition. nih.govtandfonline.com

Neurobiological Effects in Preclinical Disease Models

The majority of preclinical research on this compound has centered on its potential as an anti-cancer agent. nih.gov Consequently, there is a scarcity of published studies specifically investigating the neurobiological effects of this compound in preclinical models of neurological or neuropsychiatric diseases. While the parent compound Celecoxib has been explored for potential neuroprotective effects in models of neuroinflammation and neurodegeneration, the specific actions of its non-COX-2-inhibiting derivative in these contexts remain largely uncharacterized. mdpi.commdpi.com One study noted that this compound improves cardiac function and prevents hypertrophic remodeling in a mouse model of inherited dilated cardiomyopathy, but dedicated studies on its effects within the central nervous system are limited. mdpi.com

Future Directions and Research Opportunities

Exploration of Undiscovered Molecular Targets

The primary mechanism of action for Celecoxib (B62257) is the selective inhibition of the COX-2 enzyme, which is crucial in the pathway for prostaglandin (B15479496) synthesis, thereby mediating pain and inflammation. nih.gov However, research has indicated that Celecoxib and its analogues may interact with other molecular targets, often referred to as "off-targets," which could contribute to both their therapeutic effects and potential side effects. nih.govresearchgate.net Direct non-COX-2 targets of Celecoxib that have been identified include the 3-phosphoinositide-dependent protein kinase-1 (PDK1) and carbonic anhydrases. nih.govnih.gov

Future research on 2-Methyl-Celecoxib should prioritize the systematic identification of its unique molecular interactome. Advanced techniques such as label-free thermal proteome profiling, which has been successfully used to identify novel targets of Celecoxib in the rat hippocampus, could be employed. researchgate.net This method detects changes in protein thermal stability upon ligand binding, allowing for the unbiased discovery of direct and indirect protein targets in a cellular context. researchgate.net Identifying whether the ortho-methyl substitution on the phenyl ring of this compound alters its binding profile compared to Celecoxib is a critical question. Such studies could reveal novel targets that may open avenues for repurposing this compound for conditions beyond inflammation, potentially in oncology or neurodegenerative diseases, where Celecoxib has already shown promise. researchgate.netnih.govmusechem.com

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Selectivity

The Celecoxib scaffold has served as a foundational template for the development of numerous selective COX-2 inhibitors. nih.gov Rational drug design strategies have been extensively applied to modify its structure to improve potency, selectivity, and pharmacokinetic properties, or to introduce novel biological activities. nih.govnih.gov A significant body of research has focused on bioisosteric replacement of the sulfonamide (SO2NH2) pharmacophore, which is crucial for binding to the secondary pocket of the COX-2 active site and conferring selectivity. researchgate.netnih.gov For instance, replacing the sulfonamide with a sulfonylazide or methylsulfonyl (SO2Me) group has yielded analogues with potent and highly selective COX-2 inhibition. nih.govresearchgate.netbrieflands.com

This established knowledge provides a robust framework for the rational design of next-generation analogues derived from this compound. The impact of the 2-methyl group on the orientation of the molecule within the COX-2 binding site could be computationally modeled to guide further modifications. pjmhsonline.com Strategies could involve:

Hybridization: Merging the this compound scaffold with other pharmacologically active moieties, such as the thiazolidinone ring system, which has been shown to confer anti-inflammatory and anticancer activities. tandfonline.comnih.gov

Pharmacophore Modification: Synthesizing derivatives where the sulfonamide group of this compound is replaced with other hydrogen-bonding groups to fine-tune selectivity and potency. researchgate.net

Structure-Activity Relationship (SAR) Studies: Creating a library of analogues with systematic modifications to the tolyl group or the trifluoromethylpyrazole ring to build a comprehensive SAR profile specific to the this compound core.

| Parent Compound | Modification Strategy | Resulting Analogue/Series | Reported Outcome | Reference |

|---|---|---|---|---|

| Celecoxib | Replacement of Sulfonamide with Azido (B1232118) Group | Azido-Celecoxib | Potent and highly selective COX-2 inhibition (Selectivity Index = 812 for Rofecoxib analogue) | researchgate.net |

| Celecoxib | Tethering with 1,2,3-Triazole and Benzenesulfonamide | Ibuprofen Analogue 6b | Higher in vitro COX-2 selectivity and inhibitory activity than Celecoxib | nih.gov |

| Celecoxib | Addition of Thiazolidinone Ring System | Pyrazolyl-Thiazolidinone Derivatives | Maintained COX-2 inhibition and gained potent anticancer activity | tandfonline.com |

| Celecoxib | Synthesis of N-aryl Sulfonate Derivatives | Pyrazole (B372694) N-aryl Sulfonates | Displayed comparable selective COX-2 inhibition to Celecoxib | nih.gov |

Application of Advanced Mechanistic Characterization Techniques (e.g., Multi-Omics)

To move beyond a single-target mechanism, future investigations into this compound should employ systems biology approaches. Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for obtaining a holistic view of a drug's biological effects. embl.denih.govsemanticscholar.org These techniques can generate vast datasets that reveal how this compound modulates cellular pathways, gene expression networks, and metabolic profiles. mdpi.com

For example, treating relevant cell lines (e.g., inflammatory cells, cancer cells) with this compound followed by multi-omics analysis could:

Uncover Mechanisms of Action: Transcriptomic (RNA-Seq) and proteomic analyses can identify differentially expressed genes and proteins, revealing the cellular pathways perturbed by the compound beyond the COX-2 pathway. mdpi.com

Identify Biomarkers: By correlating omics data with cellular responses, it may be possible to identify predictive biomarkers for compound efficacy.

Elucidate Off-Target Effects: Metabolomic profiling can provide a functional readout of cellular biochemistry, potentially highlighting unexpected enzymatic targets or metabolic shifts induced by the compound.

Integrating these heterogeneous datasets requires sophisticated computational and bioinformatic tools to construct network models of drug action, providing a much deeper mechanistic understanding than traditional pharmacological assays alone. embl.despringernature.com

Development of Predictive Models for Compound Efficacy and Selectivity

The development of novel this compound analogues can be significantly accelerated through the use of computational and predictive modeling. jst.go.jp A variety of in silico techniques have been successfully applied to the discovery and optimization of COX inhibitors. nih.govnih.gov

Future research programs should incorporate the development of predictive models tailored to this compound derivatives. Key approaches include:

Molecular Docking: Simulating the binding of designed analogues into the crystal structures of COX-1 and COX-2 enzymes to predict binding affinity and orientation, helping to rationalize selectivity. pjmhsonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then predict the potency of newly designed, unsynthesized analogues.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for COX-2 inhibition and using this model to screen virtual libraries of potential this compound derivatives. nih.gov

Proteochemometric Modeling (PCM): An advanced machine learning approach that integrates both compound and protein information to build a single model capable of predicting compound potency across multiple related targets (e.g., COX isoforms from different species). nih.govresearchgate.net Ensemble PCM models have shown strong performance in predicting the potency of a wide range of COX inhibitors. nih.gov

Q & A

Q. How can researchers ensure compliance with chemical safety regulations when handling this compound in the lab?

- Methodological Answer : Follow OSHA guidelines for carcinogen handling (e.g., fume hood use, PPE). Maintain SDS sheets and disposal records. Conduct routine LC-MS checks for lab contamination .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply F-tests to compare curve parameters (e.g., EC50) between experimental groups. Validate with bootstrap resampling for small sample sizes .

Q. How can researchers validate in vitro findings of this compound’s neuroprotective effects in translational models?

- Methodological Answer : Use organotypic brain slice cultures or iPSC-derived neurons for mechanistic studies. Transition to transgenic rodent models (e.g., Alzheimer’s disease mice) with longitudinal behavioral assessments. Correlate outcomes with biomarker data (e.g., tau phosphorylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.